Bis-(2-methanethiosulfonatoethyl)methylamine chemical structure and properties
Bis-(2-methanethiosulfonatoethyl)methylamine chemical structure and properties
This guide serves as an authoritative technical reference for Bis-(2-methanethiosulfonatoethyl)methylamine , a specialized homobifunctional crosslinking reagent used in structural biology and cysteine scanning mutagenesis.
Executive Summary
Bis-(2-methanethiosulfonatoethyl)methylamine (CAS: 16216-82-3) is a thiol-specific, homobifunctional crosslinker. Structurally, it is the methanethiosulfonate (MTS) analog of the nitrogen mustard backbone. Unlike non-specific alkylating agents, this reagent reacts exclusively with free sulfhydryl groups (-SH) on cysteine residues to form disulfide linkages.
Its primary application lies in Substituted Cysteine Accessibility Methods (SCAM) and distance mapping within protein complexes. By tethering two cysteine residues, researchers can trap specific conformational states or determine the proximity of transmembrane helices in ion channels and transporters.
Chemical Specifications & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a central tertiary amine carrying a methyl group and two ethyl arms. Each arm terminates in a highly reactive methanethiosulfonate group.
-
IUPAC Name : S-[2-[2-(methanesulfonylsulfanyl)ethyl-methylamino]ethyl] methanesulfonothioate
-
Common Abbreviation : Bis-MTS-Amine (informal); often referred to by full chemical name in literature.
-
Molecular Formula :
[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight : 307.48 g/mol [2]
-
Solubility : Soluble in DMSO, Acetonitrile, and water (protonated form).
-
Charge State : The central nitrogen (tertiary amine) has a pKa
8.0–9.0. At physiological pH (7.4), it exists predominantly in the protonated, cationic form ( ), making it hydrophilic and membrane-impermeant relative to uncharged analogs, though it can traverse membranes slower than small hydrophobic molecules.
Visualization: Chemical Structure
Mechanism of Action
The Thiol-MTS Reaction
The methanethiosulfonate group acts as a sulfur donor. Upon nucleophilic attack by a thiolate anion (Protein-
Reaction Stoichiometry:
-
First Attack :
-
Second Attack (Crosslinking) :
Reversibility
A critical feature of this reagent is the formation of disulfide bonds (
Experimental Protocol: Cysteine Crosslinking
Reagent Preparation
-
Storage : Lyophilized powder must be stored at -20°C under desiccant.
-
Stock Solution : Dissolve in anhydrous DMSO or Acetonitrile to 100 mM.
-
Critical: Prepare immediately before use.[3] MTS reagents hydrolyze rapidly in water (half-life ~15-20 mins at pH 7.5).
-
Do not store aqueous solutions.
-
Crosslinking Workflow
This protocol assumes a purified protein or membrane fraction with engineered cysteines.
Step 1: Reduction (Pre-treatment) Ensure cysteines are reduced. Incubate protein with 1-5 mM DTT for 15-30 mins.
-
Action: Remove DTT via size-exclusion chromatography or dialysis. Traces of DTT will quench the MTS reagent immediately.
Step 2: Reaction
-
Buffer : HEPES or Phosphate buffer, pH 7.0–7.5. Avoid Tris if possible (though often used, primary amines can theoretically compete at very high pH, but MTS is thiol-specific).
-
Concentration : Add Bis-MTS-amine to a final concentration of 0.1 mM – 1.0 mM.
-
Incubation : 5–15 minutes at Room Temperature (or 4°C for slower kinetics).
-
Note: Short incubation minimizes non-specific hydrolysis products.[4]
-
Step 3: Quenching Stop the reaction by adding a large excess of free thiol that does not reduce disulfides, or simply acidify.
-
Standard Quench: Add 20 mM L-Cysteine or N-ethylmaleimide (NEM) to block remaining free cysteines.
-
To Reverse: Add 100 mM DTT (this proves the band shift was due to a disulfide).
Visualization: Experimental Workflow
Data Analysis & Interpretation
| Observation | Interpretation |
| Shift on Non-Reducing Gel | Successful crosslink. The protein mobility decreases (higher apparent MW) due to dimer formation or intramolecular loop constraint. |
| Loss of Shift with DTT | Confirms the linkage was a disulfide bond (S-S), validating the specificity of the MTS reagent. |
| Functional Inhibition | If the protein (e.g., Ion Channel) stops functioning after treatment, the crosslink likely locked a dynamic domain (e.g., pore opening). |
| No Effect | Cysteines are either too far apart (> 10-12 Å) or sterically inaccessible. |
Span Distance
The crosslinker arm length is approximately 10–13 Å (fully extended).
-
Calculation:
. -
This allows it to bridge cysteines that are roughly 6–15 Å apart, depending on side-chain flexibility.
Troubleshooting & Limitations
-
Hydrolysis Competition : The sulfonyl group is susceptible to hydrolysis. If no crosslinking is observed, increase reagent concentration or lower pH slightly (pH 7.0) to stabilize the reagent, though this decreases thiolate reactivity.
-
Dead-End Modification : The reagent might react with one cysteine but fail to find a second partner. This results in a "monofunctional" modification (
) which adds mass but does not crosslink. This can be detected by Mass Spectrometry (Mass shift = + reagent MW - leaving group). -
Membrane Permeability : While the charged amine reduces permeability compared to neutral analogs, it can still access intracellular sites over long incubation times. For strict extracellular labeling, use permanently charged analogs (e.g., quaternary ammonium derivatives) if available, or control exposure time strictly.
References
-
MTS Reagent Mechanism : Karlin, A., & Akabas, M. H. (1998).[4] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. (Foundational text on SCAM logic).
- Crosslinking Applications: Loo, T. W., & Clarke, D. M. (2001). Mapping the binding-site of the inhibitor of the human P-glycoprotein using cysteine-scanning mutagenesis and a homobifunctional MTS cross-linker. Journal of Biological Chemistry.
Sources
- 1. Bis-(2-methanethiosulfonatoethyl)methylamine | 16216-82-3 [chemicalbook.com]
- 2. Bis-(2-methanethiosulfonatoethyl)methylamine - Amerigo Scientific [amerigoscientific.com]
- 3. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
